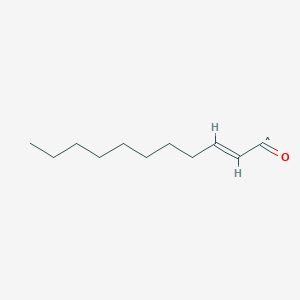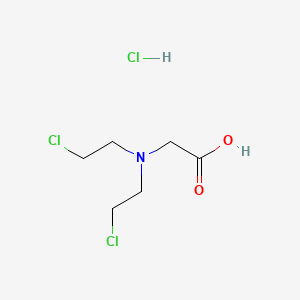
2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde is a naturally occurring compound found in various plant species. It belongs to the class of carbazole alkaloids, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the prenylation of carbazole derivatives followed by formylation. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources or large-scale chemical synthesis. The extraction process includes solvent extraction and chromatographic techniques to isolate the compound from plant materials. For chemical synthesis, optimizing reaction conditions and using cost-effective reagents are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
Oxidation: 2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carboxylic acid.
Reduction: 2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-methanol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing more complex carbazole derivatives.
Biology: Exhibits antimicrobial and antioxidant properties, making it a candidate for developing new antibiotics and health supplements.
Medicine: Investigated for its anticancer and anti-inflammatory activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the synthesis of dyes and pigments due to its stable chemical structure and vibrant color properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Antioxidant Activity: Scavenges free radicals and protects cells from oxidative stress.
Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-7-(3-methyl-2-butenyl)-2,3-dihydro-5-benzofuranpropenoic acid
- Phenyl(2,4,6-trihydroxy-3-(2-hydroxy-7-methyl-3-methyleneoct-6-en-1-yl)-5-(3-methylbut-2-en-1-yl)phenyl)methanone
Uniqueness
2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde stands out due to its unique combination of a carbazole core with a prenylated side chain and an aldehyde group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C18H17NO2 |
|---|---|
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
2-hydroxy-7-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C18H17NO2/c1-11(2)3-4-12-5-6-14-15-8-13(10-20)18(21)9-17(15)19-16(14)7-12/h3,5-10,19,21H,4H2,1-2H3 |
Clé InChI |
NJNRUQLGFGMSTG-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=CC2=C(C=C1)C3=C(N2)C=C(C(=C3)C=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea](/img/structure/B13793175.png)
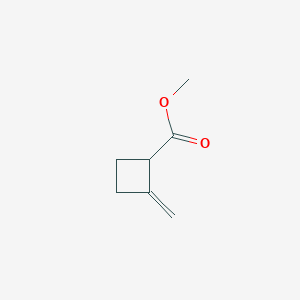


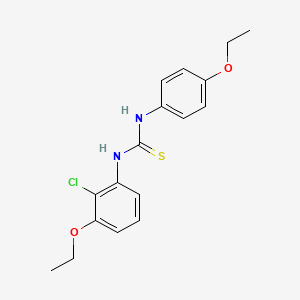
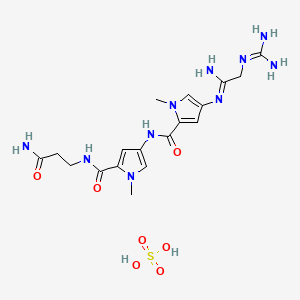
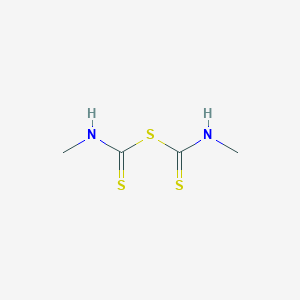

![4-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B13793200.png)
![Phenol, 4-[(4-aminophenyl)azo]-3-methyl-](/img/structure/B13793201.png)

